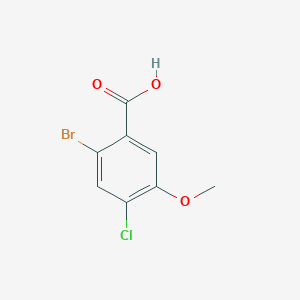

2-Bromo-4-chloro-5-methoxy-benzoic acid

Vue d'ensemble

Description

2-Bromo-4-chloro-5-methoxy-benzoic acid is a chemical compound with the molecular formula C8H6BrClO3 . It is related to 2-Bromo-5-methoxybenzoic acid and 4-Bromo-2-chloro-5-methoxy-benzoic acid , which are used in the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to this compound, has been described in the literature . The process involves six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis method involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name and InChI code . The IUPAC name, methyl 2-bromo-4-chloro-5-methoxybenzoate, indicates the presence of bromine, chlorine, and methoxy groups on a benzoic acid molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 279.52 , and it appears as a yellow solid at room temperature .Applications De Recherche Scientifique

Environmental Health Perspective

Studies have shown that compounds structurally related to 2-Bromo-4-chloro-5-methoxy-benzoic acid, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are present as trace contaminants in brominated flame retardants and are produced during combustion. These compounds, similar to their chlorinated analogs, pose potential environmental and health risks due to their persistence and bioaccumulation. Understanding the behavior and impact of such halogenated compounds in the environment can aid in developing better waste management and pollution control strategies (Mennear & Lee, 1994).

Safety and Hazards

The safety information for 2-Bromo-4-chloro-5-methoxy-benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

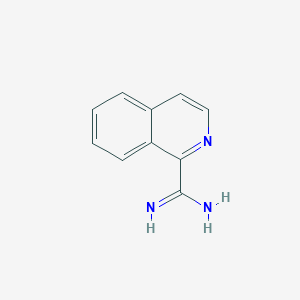

The primary target of 2-Bromo-4-chloro-5-methoxy-benzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibitors of SGLT2 are used in the treatment of diabetes, as they reduce blood glucose levels by preventing the reabsorption of glucose from the urine .

Mode of Action

This compound interacts with SGLT2 by binding to it, inhibiting its function . This prevents the reabsorption of glucose from the urine, leading to a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of SGLT2 by this compound affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, which has downstream effects on various metabolic processes. For instance, it can lead to weight loss and lower blood pressure .

Result of Action

The primary result of the action of this compound is a reduction in blood glucose levels . By inhibiting SGLT2, it prevents the reabsorption of glucose from the urine, leading to decreased blood glucose levels. This can help manage blood glucose levels in individuals with diabetes .

Propriétés

IUPAC Name |

2-bromo-4-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGJJWZVUNYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

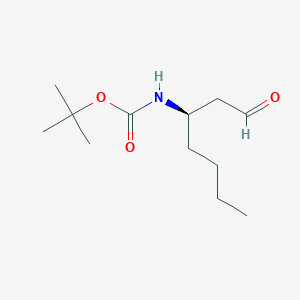

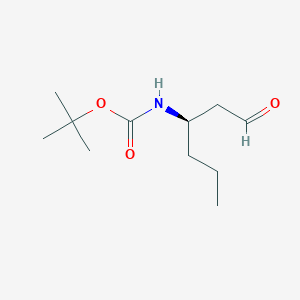

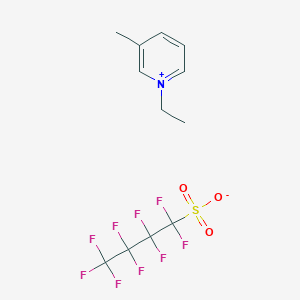

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)